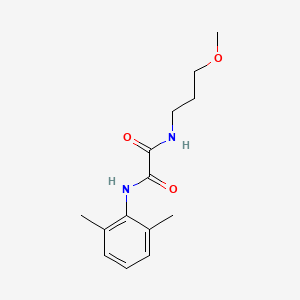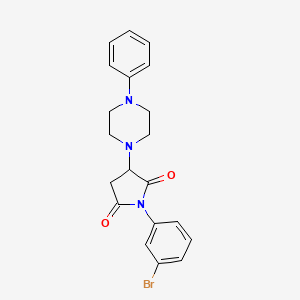![molecular formula C20H16N2O6S B5205453 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5205453.png)
4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate, also known as NBD-Cl, is a chemical compound commonly used in scientific research. It is a fluorescent reagent that is used to label proteins and other biomolecules. The compound is highly sensitive and specific, making it a valuable tool for research in various fields.
Mécanisme D'action
The mechanism of action of 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate involves the formation of a covalent bond between the compound and the target biomolecule. The compound contains a highly reactive nitrobenzoxadiazole group, which reacts with amino and thiol groups in the target molecule. This results in the formation of a fluorescent adduct that can be visualized using various techniques.
Biochemical and Physiological Effects:
4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate in lab experiments is its high sensitivity and specificity. The compound is highly reactive and can label target biomolecules with high efficiency. However, one limitation of using 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate is its potential to interfere with the structure and function of the target molecule. This can affect the accuracy of the results obtained from the experiment.
Orientations Futures
There are several future directions for the use of 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate in scientific research. One potential application is in the study of protein-protein interactions. The compound can be used to label specific proteins, allowing researchers to study their interactions with other proteins. Another potential application is in the study of membrane proteins. The compound can be used to label specific regions of the membrane, allowing researchers to study their structure and function.
Conclusion:
In conclusion, 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate, or 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate, is a valuable tool in scientific research. It is a highly sensitive and specific fluorescent reagent that is widely used to label proteins and other biomolecules. The compound has several advantages and limitations in lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate involves the reaction between 4-nitrobenzoyl chloride and 4-aminophenyl sulfone. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate is widely used in scientific research, particularly in the field of biochemistry. It is used to label proteins and other biomolecules, allowing researchers to study their structure and function. The compound is also used in fluorescence microscopy, where it can be used to visualize cells and tissues.
Propriétés
IUPAC Name |
[4-[(3-nitrophenyl)sulfonylamino]phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6S/c1-14-5-7-15(8-6-14)20(23)28-18-11-9-16(10-12-18)21-29(26,27)19-4-2-3-17(13-19)22(24)25/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEZRCITMPGSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(3-Nitrophenyl)sulfonylamino]phenyl] 4-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5205371.png)
![N-{2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide sulfate hydrate](/img/structure/B5205377.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B5205389.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2,5-dichlorobenzamide dihydrochloride](/img/structure/B5205396.png)

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5205411.png)
![4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine](/img/structure/B5205427.png)

![methyl 3-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5205441.png)

![1,7-diethyl-4-(2-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5205462.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5205482.png)
![1-(2,5-dimethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5205486.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5205488.png)